3-Bromo-5-(2-fluorophenyl)isoxazole
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Overview
Description
3-Bromo-5-(2-fluorophenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a 2-fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the reaction of alkynes with nitrile oxides in a (3+2) cycloaddition reaction .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly conditions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-fluorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can modify the functional groups on the isoxazole ring.
Scientific Research Applications
3-Bromo-5-(2-fluorophenyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of isoxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-fluorophenyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 3-Bromo-5-(3-fluorophenyl)isoxazole
Uniqueness
3-Bromo-5-(2-fluorophenyl)isoxazole is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other isomers .
Properties
Molecular Formula |
C9H5BrFNO |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-bromo-5-(2-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-3-1-2-4-7(6)11/h1-5H |
InChI Key |
OBKVTJBJENUVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)Br)F |
Origin of Product |
United States |
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